环戊基-(4-氟苄基)-胺

描述

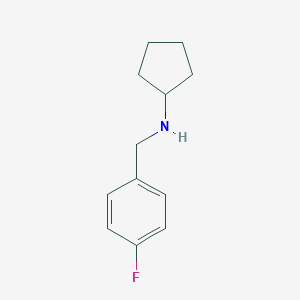

“Cyclopentyl-(4-fluoro-benzyl)-amine” is a compound that consists of a cyclopentyl group (a five-membered ring), a benzyl group (a benzene ring attached to a CH2 group), and an amine group (NH2). The benzyl group is substituted with a fluorine atom at the 4th position .

Molecular Structure Analysis

The molecular structure of “Cyclopentyl-(4-fluoro-benzyl)-amine” would consist of a cyclopentyl ring attached to a benzyl group through an amine linkage. The benzyl group would have a fluorine atom attached at the 4th position .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the amine group might participate in acid-base reactions, forming salts with acids. The benzyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclopentyl-(4-fluoro-benzyl)-amine” would depend on its structure. For instance, it would likely be a polar compound due to the presence of the amine group and the fluorine atom .科学研究应用

合成方法和化学性质

氟化杂环合成:Parmar 和 Rueping (2014) 的一项研究开发了苄醇和胺的温和分子内氟环化反应。该过程使用选择性氟化试剂来提供氟化杂环,展示了选择性氟化试剂作为氟源和碱的双重作用,这对反应性至关重要 (Parmar & Rueping, 2014).

除草剂的环化技术:Johnson 等人 (2015) 改进了氟烷基炔基亚胺与伯胺的级联环化反应,以合成 4-氨基-5-氟吡啶甲酸酯。该方法促进了在 6 位获得以前无法获得的烷基或芳基取代基的吡啶甲酸,旨在潜在的除草剂应用 (Johnson 等人,2015).

材料科学和有机化学应用

胺合成中的催化应用:Guo 等人 (2019) 研究了具有不同 Nb2O5 形态的 Ru/Nb2O5 催化剂对环戊酮的还原胺化。该研究强调了催化剂在合成环戊胺(一种广泛用于农药、化妆品和药品的化学物质)方面的性能,在温和条件下使用 1% Ru/Nb2O5-L 催化剂时表现出最佳产率 (Guo 等人,2019).

受氟取代影响的光物理性质:Druzhinin 等人 (2001) 探讨了氟取代对烷烃溶剂中 4-(1-氮杂环丁基)苯甲腈衍生物的光物理性质的影响。研究发现,氟取代基显着影响荧光量子产率和衰减时间,提供了氟在改变电子性质中作用的见解 (Druzhinin 等人,2001).

作用机制

Target of Action

It is known that compounds with a similar structure, such as 4-fluorobenzyl cyanide, are used in lithium-ion batteries (libs) to improve interfacial kinetics . The compound’s role in this context is to bridge the bulk electrolyte and interfacial chemistry, providing a pathway for promoting electrochemical kinetics in LIBs .

Mode of Action

It can be inferred from the related compound, 4-fluorobenzyl cyanide, that the compound may interact with its targets by tuning the li+ coordination chemistry based on solvent molecular engineering . This interaction weakens ion–dipole interaction (Li+ –solvents) but promotes coulombic attraction (Li+ –anions) at a normal Li salt concentration .

Biochemical Pathways

It is known that similar compounds can affect the solvation structure of li+ in lithium-ion batteries, which bridges the bulk electrolyte and interfacial chemistry . This suggests that the compound may have a role in influencing electrochemical pathways.

Result of Action

It is known that similar compounds can reduce the interfacial barrier in lithium-ion batteries, thus contributing to improved rate performance .

Action Environment

It is known that similar compounds can improve the interfacial kinetics in lithium-ion batteries, suggesting that the compound’s action may be influenced by the chemical environment within the battery .

安全和危害

未来方向

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUJIJXHVNXASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl-(4-fluoro-benzyl)-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B470732.png)

![N-[5-[5-(5-acetamido-1,3,4-thiadiazol-2-yl)pentyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B470736.png)

![N-tert-butyl-2-[2-chloro-4-[(3-chloro-4-morpholin-4-ylanilino)methyl]-6-methoxyphenoxy]acetamide](/img/structure/B470826.png)

![N-tert-butyl-2-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B470839.png)

![N-tert-Butyl-2-[4-(4-dimethylamino-benzylamino)-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B470846.png)

![N-(tert-butyl)-2-(4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide](/img/structure/B470852.png)

![2-(4-Benzylamino-4H-[1,2,4]triazol-3-ylsulfanyl)-N-tert-butyl-acetamide](/img/structure/B470869.png)

![2-(1,3-dimethyl-2,6-dioxopurin-9-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B470892.png)

![1-methyl-5-[(4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzyl)sulfanyl]-1H-tetraazole](/img/structure/B470910.png)

![N-(4-fluorophenyl)-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B470913.png)

![N-(3,4-dimethylphenyl)-2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B470914.png)

![N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B470917.png)